(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride

Catalog No.
S904724
CAS No.
1185303-52-9
M.F
C17H17Cl2NO2
M. Wt
338.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-meth...

CAS Number

1185303-52-9

Product Name

(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride

IUPAC Name

(4-chlorophenyl)-(4-pyrrolidin-3-yloxyphenyl)methanone;hydrochloride

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2 g/mol

InChI

InChI=1S/C17H16ClNO2.ClH/c18-14-5-1-12(2-6-14)17(20)13-3-7-15(8-4-13)21-16-9-10-19-11-16;/h1-8,16,19H,9-11H2;1H

InChI Key

AMHKRWGIYXTTEN-UHFFFAOYSA-N

SMILES

C1CNCC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl.Cl

(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride is a chemical compound characterized by its complex structure, which includes a chlorophenyl group and a pyrrolidinyloxy moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural features that may confer specific biological activities. Its molecular formula suggests it contains elements commonly found in organic compounds, including carbon, hydrogen, chlorine, and oxygen.

Involving (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride can be categorized into various types based on their nature:

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electrophilic sites in the chlorophenyl group.
  • Reduction Reactions: The ketone functional group can be reduced to alcohols under specific conditions, which alters its biological properties.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, affecting its stability and solubility.

These reactions are crucial for understanding the compound's reactivity and potential transformations in biological systems.

(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride has been evaluated for various biological activities. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Some studies suggest that the compound may inhibit cancer cell proliferation through specific pathways.
  • Neurological Effects: Due to the presence of the pyrrolidine moiety, it may interact with neurotransmitter systems, potentially influencing cognitive functions or mood.

These activities highlight the compound's potential as a lead structure for drug development.

The synthesis of (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of 4-chlorobenzoyl chloride with 3-pyrrolidinyloxyphenol in the presence of a base such as triethylamine.
  • Reflux Methods: The reaction mixture can be refluxed to ensure complete conversion and formation of the desired product.
  • Purification Techniques: After synthesis, purification can be achieved through recrystallization or chromatography to isolate the hydrochloride salt form.

These methods are essential for producing high-purity compounds suitable for biological testing.

The applications of (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride span several fields:

  • Pharmaceutical Development: Its potential therapeutic effects make it a candidate for drug formulation targeting infectious diseases or cancer.
  • Research Tool: The compound may serve as a biochemical probe to study specific biological pathways or mechanisms.
  • Agricultural Chemistry: There is potential for use in developing agrochemicals aimed at pest control.

These applications underscore its versatility in both medicinal and industrial contexts.

Interaction studies involving (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride typically focus on:

  • Protein Binding Affinity: Evaluating how well the compound binds to specific proteins or enzymes can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how the compound enters cells can inform its bioavailability and efficacy.
  • Synergistic Effects: Investigating interactions with other drugs may reveal potential combinations that enhance therapeutic outcomes.

Such studies are critical for optimizing its use in therapeutic settings.

Several compounds share structural similarities with (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
4-Chlorobenzoyl chlorideChlorobenzene derivativeUsed in synthesis of various derivatives
3-PyrrolidinophenolPyrrolidine ring with phenolic groupPotential neuroactive properties
2-(4-Chlorophenyl)-1H-indoleIndole structure with chlorophenylKnown for anti-cancer properties

These compounds demonstrate variations in biological activity and reactivity due to their unique structural features. The distinct combination of functional groups in (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride makes it particularly interesting for further research and development in pharmacology.

Dates

Last modified: 08-16-2023

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